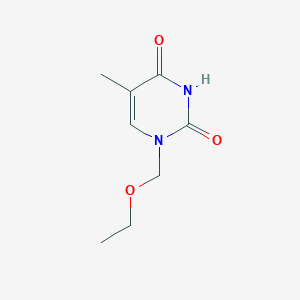
1-Bromo-1,2,2-trichlorodiphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1,2,2-trichlorodiphosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of bromine and chlorine atoms attached to a diphosphane backbone
Métodos De Preparación
The synthesis of 1-Bromo-1,2,2-trichlorodiphosphane typically involves the reaction of phosphorus trichloride with bromine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1-Bromo-1,2,2-trichlorodiphosphane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various phosphorus-containing products.
Elimination Reactions: It can undergo elimination reactions to form unsaturated phosphorus compounds.
Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-1,2,2-trichlorodiphosphane has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a precursor for the preparation of phosphorus-containing ligands.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 1-Bromo-1,2,2-trichlorodiphosphane exerts its effects involves the interaction of its phosphorus atoms with various molecular targets. These interactions can lead to the formation of stable complexes or the transfer of phosphorus atoms to other molecules. The specific pathways involved depend on the nature of the target molecules and the reaction conditions.
Comparación Con Compuestos Similares
1-Bromo-1,2,2-trichlorodiphosphane can be compared with other similar organophosphorus compounds, such as:
Phosphorus Trichloride: A simpler compound with only chlorine atoms attached to the phosphorus.
1,2-Dibromo-1,2-dichlorodiphosphane: A related compound with both bromine and chlorine atoms but in different positions.
Triphenylphosphine: An organophosphorus compound with phenyl groups attached to the phosphorus.
The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
157252-03-4 |
|---|---|
Fórmula molecular |
BrCl3P2 |
Peso molecular |
248.21 g/mol |
Nombre IUPAC |
bromo-chloro-dichlorophosphanylphosphane |
InChI |
InChI=1S/BrCl3P2/c1-5(2)6(3)4 |
Clave InChI |
ZNRXMYFFCGUNRY-UHFFFAOYSA-N |
SMILES canónico |
P(P(Cl)Br)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


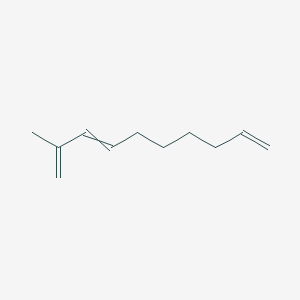
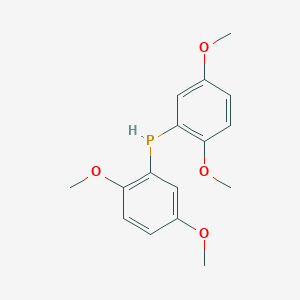
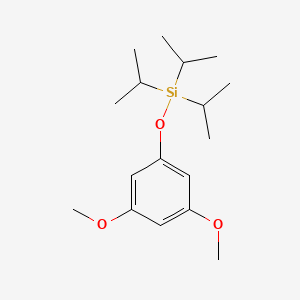

![1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene)](/img/structure/B14269356.png)
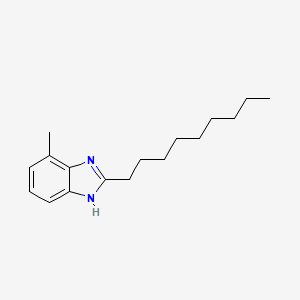
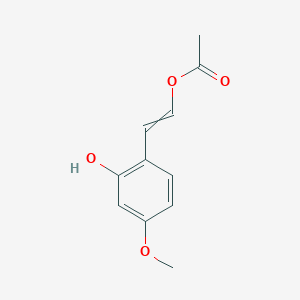
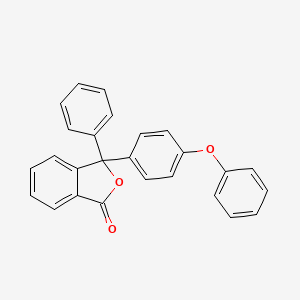
![(3E)-3-({4-[Ethyl(2-hydroxyethyl)amino]phenyl}imino)hexane-2,4-dione](/img/structure/B14269386.png)



![1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)-](/img/structure/B14269408.png)
